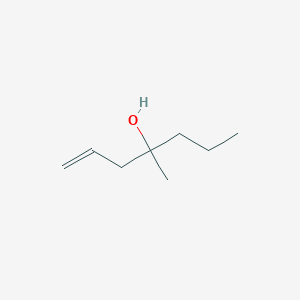

4-Methyl-1-hepten-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylhept-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-8(3,9)7-5-2/h4,9H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKQMQBNPLNLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922729 | |

| Record name | 4-Methylhept-1-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-31-8 | |

| Record name | 4-Methyl-1-hepten-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-hepten-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylhept-1-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-1-HEPTEN-4-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1-hepten-4-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1-hepten-4-ol

Introduction

4-Methyl-1-hepten-4-ol is a tertiary alcohol and an unsaturated hydrocarbon, presenting a unique combination of functional groups that make it a molecule of interest in synthetic organic chemistry. Its structure, featuring a chiral center at the C4 position, an alkene, and a hydroxyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and potential applications, particularly as a scaffold or building block in the development of new chemical entities. The insights are tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Chemical Identity and Structure

4-Methyl-1-hepten-4-ol is systematically named according to IUPAC nomenclature, which clearly defines its structural features.

-

IUPAC Name: 4-methylhept-1-en-4-ol[1]

-

CAS Number: 1186-31-8[1]

-

SMILES: CCCC(C)(CC=C)O[1]

-

InChI Key: PYKQMQBNPLNLPS-UHFFFAOYSA-N[1]

The structure contains a seven-carbon heptane backbone with a double bond at the first position (1-en) and a hydroxyl group (-ol) and a methyl group at the fourth position. The C4 carbon is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-4-methyl-1-hepten-4-ol and (S)-4-methyl-1-hepten-4-ol.

Physicochemical Properties

The physical and chemical properties of 4-Methyl-1-hepten-4-ol are summarized below. These properties are critical for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| Appearance | Colorless to almost colorless clear liquid | Benchchem[3] |

| Boiling Point | 202.67°C (estimate) | ChemicalBook[4] |

| Melting Point | -31.5°C (estimate) | ChemicalBook[4] |

| Density | 0.83 g/cm³ | ChemicalBook[4] |

| Flash Point | 51°C (124°F) | ChemicalBook[4] |

| pKa | 15.17 ± 0.29 (Predicted) | ChemicalBook[4] |

| XLogP3 | 2.1 | PubChem[1] |

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of a tertiary alcohol like 4-Methyl-1-hepten-4-ol is through the Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a reliable route to the target molecule.

Logic of the Grignard Synthesis

The synthesis involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone. For 4-Methyl-1-hepten-4-ol, two primary retrosynthetic disconnections are plausible:

-

Reaction of allylmagnesium bromide with 2-pentanone .

-

Reaction of propylmagnesium bromide with allyl methyl ketone (1-penten-4-one) .

The choice between these routes often depends on the commercial availability and stability of the starting materials. The workflow below illustrates the second, often preferred, pathway.

Caption: Grignard synthesis workflow for 4-Methyl-1-hepten-4-ol.

Protocol: Grignard Synthesis

This protocol outlines the synthesis of 4-methyl-1-hepten-4-ol.

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start spontaneously (indicated by bubbling and warmth), gently warm the flask or add a crystal of iodine.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of propylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve allyl methyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.

-

-

Quenching and Workup:

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield pure 4-Methyl-1-hepten-4-ol.

-

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 4-Methyl-1-hepten-4-ol.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretches (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

C-H Stretch (sp²): A peak just above 3000 cm⁻¹ (typically 3080 cm⁻¹), corresponding to the vinyl C-H bonds.

-

C=C Stretch: A medium-intensity absorption around 1645 cm⁻¹, indicating the alkene double bond.

-

C-O Stretch: A strong band in the 1200-1100 cm⁻¹ region, typical for a tertiary alcohol.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) in ppm are:

-

Vinyl Protons (CH₂=CH-): Three protons in the 4.9-6.0 ppm range. The terminal CH₂ protons will appear as doublets of doublets, and the internal CH proton will appear as a multiplet (ddt).

-

Allylic Protons (-C(OH)-CH₂-CH=): Two protons around 2.2-2.4 ppm, appearing as a doublet.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (1.5-4.0 ppm), which is exchangeable with D₂O.

-

Alkyl Protons (CH₃CH₂CH₂-): A triplet around 0.9 ppm (terminal CH₃), a multiplet around 1.4-1.6 ppm (internal CH₂), and another multiplet adjacent to the chiral center.

-

Methyl Protons (-C(OH)-CH₃): A singlet around 1.1-1.2 ppm for the three protons of the methyl group attached to the carbinol carbon.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Vinyl Carbons: Two signals in the sp² region, ~142 ppm (-CH=) and ~115 ppm (CH₂=).

-

Carbinol Carbon (-C(OH)-): A signal for the quaternary carbon at ~73-75 ppm.

-

Allylic Carbon: A signal around 45-50 ppm.

-

Alkyl Carbons: Four signals in the upfield region (~10-40 ppm) for the propyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of C₈H₁₆O. This peak may be weak or absent in electron ionization (EI) due to facile fragmentation.

-

Key Fragments: A prominent peak corresponding to the loss of water (M-18) at m/z = 110. Alpha-cleavage will lead to fragments from the loss of a propyl group (m/z = 85) or an allyl group (m/z = 87).

Reactivity and Chemical Behavior

The reactivity of 4-Methyl-1-hepten-4-ol is governed by its two primary functional groups: the tertiary alcohol and the terminal alkene.

Caption: Key reaction pathways for 4-Methyl-1-hepten-4-ol.

-

Reactions of the Tertiary Alcohol:

-

Dehydration: Under acidic conditions (e.g., H₂SO₄, heat), the alcohol can be eliminated to form a mixture of isomeric dienes.

-

Substitution: Reaction with hydrogen halides (e.g., HBr, HCl) can replace the hydroxyl group with a halogen via an SN1 mechanism, forming a tertiary haloalkane.

-

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that cleave C-H bonds (e.g., PCC, chromic acid).

-

-

Reactions of the Alkene:

-

Hydrogenation: The double bond can be reduced to a single bond using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni), yielding 4-methyl-4-heptanol.[3]

-

Electrophilic Addition: The alkene readily undergoes addition reactions with electrophiles like halogens (Br₂, Cl₂) and hydrogen halides.

-

Oxidation: The double bond can be cleaved by ozonolysis or strong oxidizing agents like KMnO₄. Milder oxidation (e.g., with OsO₄) can produce a diol.

-

Applications in Research and Drug Development

While 4-Methyl-1-hepten-4-ol is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry and drug discovery.

As a Chiral Building Block

The presence of a stereocenter makes enantiomerically pure forms of this molecule valuable starting materials for the asymmetric synthesis of more complex targets. The specific spatial arrangement of its functional groups can be used to control the stereochemistry of subsequent reactions.

The "Magic Methyl" Effect

In drug development, the strategic placement of a methyl group can have profound effects on a molecule's biological activity and pharmacokinetic properties—a phenomenon sometimes called the "magic methyl" effect.[5] A scaffold like 4-Methyl-1-hepten-4-ol can be used to explore these effects. The methyl group can:

-

Increase Potency: By providing favorable steric interactions with a biological target or by inducing a bioactive conformation.[5]

-

Block Metabolism: A methyl group placed at a site of metabolic attack (e.g., by Cytochrome P450 enzymes) can sterically hinder the metabolic reaction, thereby increasing the drug's half-life.[5]

-

Modulate Physicochemical Properties: Adding a methyl group increases lipophilicity (LogP), which can affect absorption, distribution, and cell permeability.[5]

The combination of the methyl group with other functional handles (alkene, alcohol) allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign.

Safety and Handling

According to the Globally Harmonized System (GHS), 4-Methyl-1-hepten-4-ol is classified with several hazards that necessitate careful handling.

-

GHS Classification: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1] It is also classified as a flammable liquid and vapor (H226).[4]

| GHS Pictogram(s) | Signal Word | Hazard Statements |

| Danger/Warning | Danger | H315: Causes skin irritation[1]H318: Causes serious eye damage[1]H335: May cause respiratory irritation[1]H226: Flammable liquid and vapor[4] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136921, 4-Methyl-1-hepten-4-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 109451, 4-Methyl-1-heptanol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 518713, 4-Methylhept-1-ene. Available from: [Link]

-

National Institute of Standards and Technology. 1-Heptene, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

Cheméo. Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-48-8). Available from: [Link]

-

ChemSynthesis. 4-methyl-1-hepten-4-ol. Available from: [Link]

-

National Institute of Standards and Technology. 1-Heptene, 4-methyl-. In: NIST Chemistry WebBook, IR Spectrum. Available from: [Link]

-

Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Available from: [Link]

Sources

- 1. 4-Methyl-1-hepten-4-ol | C8H16O | CID 136921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Methyl-4-heptanol | 598-01-6 | Benchchem [benchchem.com]

- 4. 4-METHYL-1-HEPTEN-4-OL | 1186-31-8 [chemicalbook.com]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to 4-Methyl-1-hepten-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1-hepten-4-ol, a tertiary allylic alcohol with potential applications in synthetic chemistry and drug discovery. This document details its chemical identity, including its IUPAC name and CAS number, and provides a thorough examination of its synthesis via the Grignard reaction. Furthermore, this guide presents a detailed analysis of its key physicochemical and spectroscopic properties, essential for its characterization. Safety protocols and handling procedures are also outlined to ensure its safe use in a laboratory setting. Finally, potential research applications are discussed, drawing parallels with structurally similar compounds exhibiting biological activity, to stimulate further investigation into the therapeutic potential of this molecule and its derivatives.

Chemical Identity and Physicochemical Properties

4-Methyl-1-hepten-4-ol is a chiral tertiary alcohol. Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-methylhept-1-en-4-ol | [1] |

| CAS Number | 1186-31-8 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid (presumed) | [2] |

| Density | 0.83 g/mL |

Synthesis of 4-Methyl-1-hepten-4-ol

The most direct and efficient method for the synthesis of 4-Methyl-1-hepten-4-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, the synthesis proceeds via the reaction of allylmagnesium bromide with 2-pentanone.

Reaction Mechanism

The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Caption: General mechanism of the Grignard reaction for the synthesis of 4-Methyl-1-hepten-4-ol.

Experimental Protocol: Synthesis of 4-Methyl-1-hepten-4-ol

This protocol details the preparation of the allylmagnesium bromide Grignard reagent followed by its reaction with 2-pentanone.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

2-Pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of 4-Methyl-1-hepten-4-ol.

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

Flame-dry all glassware and allow to cool under a stream of inert gas (Nitrogen or Argon).

-

To a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the allyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a slight warming).

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Pentanone:

-

Cool the freshly prepared allylmagnesium bromide solution to 0°C using an ice bath.

-

Prepare a solution of 2-pentanone in anhydrous diethyl ether in the dropping funnel.

-

Add the 2-pentanone solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 4-Methyl-1-hepten-4-ol.

-

Spectroscopic Characterization

The structure of 4-Methyl-1-hepten-4-ol can be confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methyl-1-hepten-4-ol is expected to show characteristic signals for the different types of protons present in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms and unsaturated groups.[3]

-

Vinyl Protons: Resonances for the protons of the C=CH₂ group are expected in the downfield region, typically between 5.0 and 6.0 ppm.

-

Allylic Protons: The protons on the carbon adjacent to the double bond (-CH₂-C=C) will appear around 2.2-2.5 ppm.

-

Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which is concentration and solvent dependent.

-

Alkyl Protons: The remaining methyl and methylene protons of the propyl and methyl groups will appear in the upfield region (0.9-1.6 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

-

Alkene Carbons: The two carbons of the double bond will resonate in the downfield region, typically between 110 and 140 ppm.

-

Carbinol Carbon: The carbon bearing the hydroxyl group (C-4) is expected to appear in the range of 65-85 ppm.

-

Alkyl Carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[4][5]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[5]

-

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretch.

-

=C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹ for the C-H stretching of the vinyl group.

-

C-H Stretch (sp³): Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching of the alkyl groups.

-

C-O Stretch: A C-O stretching vibration for a tertiary alcohol will be observed in the fingerprint region, typically around 1150-1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely result in fragmentation of the molecular ion.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 128) may be observed, although it might be weak due to the instability of tertiary alcohols.

-

Fragmentation Pattern: Common fragmentation pathways for tertiary alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The loss of an allyl radical (M-41) or a propyl radical (M-43) are also likely fragmentation pathways. A prominent peak at m/z 87 is expected from the loss of the propyl group.[1]

Safety and Handling

4-Methyl-1-hepten-4-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Potential Applications and Research Directions

While specific biological activities of 4-Methyl-1-hepten-4-ol are not yet extensively documented, its structural features suggest several potential areas for investigation, particularly in the context of drug discovery and development.

-

Synthetic Intermediate: As a functionalized tertiary alcohol, it can serve as a versatile building block for the synthesis of more complex molecules. The double bond and the hydroxyl group provide two reactive sites for further chemical modifications.

-

Bioisosteric Replacement: The methyl group can be considered a "magic methyl" group, which in medicinal chemistry is known to potentially enhance binding affinity, metabolic stability, and other pharmacokinetic properties of a drug candidate.[6] This compound could be used in the synthesis of analogs of known bioactive molecules to explore the effects of this structural modification.

-

Antimicrobial and Antifungal Agents: Many natural and synthetic alcohols exhibit antimicrobial and antifungal properties.[7][8] The lipophilic character of 4-Methyl-1-hepten-4-ol suggests it could be investigated for its potential to disrupt microbial cell membranes.

-

Flavor and Fragrance Industry: Short to medium-chain unsaturated alcohols are often used as components in flavor and fragrance formulations. The specific odor profile of this compound could be of interest to this industry.

-

Pheromone Research: Structurally similar compounds, such as other methyl-substituted heptenols, are known to be insect pheromones. Further research could explore if 4-Methyl-1-hepten-4-ol or its derivatives have any semiochemical activity.

Conclusion

4-Methyl-1-hepten-4-ol is a readily accessible tertiary allylic alcohol with a well-defined synthetic route and predictable spectroscopic characteristics. While its direct applications in drug development are yet to be explored, its structural motifs suggest it could be a valuable tool for medicinal chemists as a synthetic intermediate or as a scaffold for the development of new bioactive compounds. Further research into its biological activity is warranted to fully elucidate its potential in various scientific and industrial fields.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136921, 4-Methyl-1-hepten-4-ol. Available from: [Link].

-

ChemSynthesis. 4-methyl-1-hepten-4-ol. Available from: [Link].

-

LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link].

-

LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

Master Organic Chemistry. IR Spectroscopy: 4 Practice Problems. Available from: [Link].

-

Amoo, I. A., et al. (2022). Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. Scientific Reports, 12(1), 2475. Available from: [Link].

-

Radulović, N. S., et al. (2023). Biochemical, Antioxidant Properties and Antimicrobial Activity of Epiphytic Leafy Liverwort Frullania dilatata (L.) Dumort. Plants, 12(9), 1877. Available from: [Link].

-

Ribeiro, R. P., & Ferreira, V. F. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Available from: [Link].

-

Pearson. How many stereoisomers are obtained from the reaction of 2-pentanone with ethylmagnesium bromide followed by the addition of dilute acid?. Available from: [Link].

-

Organic Syntheses. 4-penten-1-ol. Available from: [Link].

Sources

- 1. 4-Methyl-1-hepten-4-ol | C8H16O | CID 136921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-4-heptanol | 598-01-6 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1-hepten-4-ol

Introduction

4-Methyl-1-hepten-4-ol is a tertiary alcohol with the chemical formula C₈H₁₆O.[1][2] Its structure is characterized by a heptene backbone with a methyl group and a hydroxyl group both attached to the fourth carbon atom. This unique arrangement of a tertiary alcohol and a terminal alkene functional group imparts specific physical and chemical properties that are of interest in various fields of chemical synthesis and material science. Understanding these properties is fundamental for its application in research and development, particularly in areas requiring nuanced control over reaction conditions and product purification.

This guide provides a comprehensive overview of the core physical properties of 4-Methyl-1-hepten-4-ol, supported by experimental protocols and an analysis of its structural-property relationships.

Core Physicochemical Properties

A summary of the key physical properties of 4-Methyl-1-hepten-4-ol is presented below. These values are essential for predicting its behavior in different environments and for designing experimental setups.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Density | 0.83 g/cm³ | [2][3] |

| Boiling Point | ~202.67°C (estimate) | [3] |

| Melting Point | ~ -31.5°C (estimate) | [3] |

| Refractive Index | ~1.4359 (estimate) | [3] |

| Flash Point | 51°C (124°F) | [3] |

| pKa | ~15.17 (Predicted) | [3] |

Structural Analysis and Property Correlations

The physical characteristics of 4-Methyl-1-hepten-4-ol are a direct consequence of its molecular structure.

-

Tertiary Alcohol and Boiling Point: As a tertiary alcohol, the hydroxyl group is sterically hindered. This hindrance, combined with the branching of the carbon chain, reduces the effective surface area for intermolecular van der Waals interactions. Consequently, tertiary alcohols typically exhibit lower boiling points than their straight-chain primary or secondary alcohol isomers of comparable molecular weight.[4]

-

Hydrogen Bonding and Solubility: The presence of the hydroxyl group allows 4-Methyl-1-hepten-4-ol to act as both a hydrogen bond donor and acceptor. This capability suggests some solubility in polar solvents like water. However, the eight-carbon aliphatic chain is hydrophobic, which significantly limits its aqueous solubility. It is expected to be readily soluble in a wide range of organic solvents.

-

Unsaturation: The terminal double bond (alkene) introduces a region of high electron density, making the molecule susceptible to electrophilic addition reactions and polymerization. This feature is a key consideration in its handling and potential applications.

Spectroscopic Profile for Identification

Spectroscopic data is crucial for the unambiguous identification and purity assessment of 4-Methyl-1-hepten-4-ol.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other characteristic peaks include C-H stretching vibrations for both sp³ and sp² hybridized carbons just below and above 3000 cm⁻¹, respectively, and a C=C stretching absorption around 1640 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments. Key signals would include those for the vinyl protons of the terminal alkene, a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), and distinct multiplets for the various methylene and methyl groups in the aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule, including the characteristic signals for the olefinic carbons and the carbon atom bearing the hydroxyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for determining the molecular weight and fragmentation pattern. The mass spectrum would likely show a molecular ion peak, although it may be of low intensity, and characteristic fragment ions resulting from the cleavage of bonds adjacent to the oxygen atom and the double bond.[1]

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The following section details standardized protocols for measuring the boiling point and refractive index.

Protocol 1: Boiling Point Determination via Thiele Tube

This method provides a reliable means of determining the boiling point of a small liquid sample. The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of 4-Methyl-1-hepten-4-ol into a small test tube or a Durham tube.

-

Capillary Tube Insertion: Take a capillary tube sealed at one end and place it into the sample tube with the open end down.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the thermometer and sample assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer fluid is above the level of the sample.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner or other heat source. As the temperature rises, a fine stream of bubbles will emerge from the capillary tube.

-

Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6]

-

Record Data: Record the temperature and the ambient barometric pressure.

Caption: Protocol for Refractive Index Measurement.

Safety and Handling

As a chemical entity, 4-Methyl-1-hepten-4-ol requires careful handling to ensure laboratory safety.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. [7][8] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

The physical properties of 4-Methyl-1-hepten-4-ol are dictated by its distinct molecular architecture, combining a tertiary alcohol with a terminal alkene. Its moderate boiling point, characteristic density, and spectral fingerprints are key parameters for its identification, purification, and application in synthetic chemistry. The protocols and safety information provided in this guide offer a robust framework for researchers and professionals to handle and characterize this compound effectively and safely.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136921, 4-Methyl-1-hepten-4-ol. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methyl-1-hepten-4-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hepten-4-ol (CAS 3521-91-3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109451, 4-Methyl-1-heptanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

-

Quora. (2019, May 17). Why the boiling point of tertiary alcohol is lower than straight chain alcohol? Retrieved from [Link]

Sources

- 1. 4-Methyl-1-hepten-4-ol | C8H16O | CID 136921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-METHYL-1-HEPTEN-4-OL | 1186-31-8 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cometchemical.com [cometchemical.com]

An In-Depth Technical Guide to 4-Methyl-1-hepten-4-ol: Synthesis, Characterization, and Potential Applications

Introduction

4-Methyl-1-hepten-4-ol is a tertiary allylic alcohol with a unique molecular architecture that presents intriguing possibilities for synthetic chemistry and holds potential relevance for professionals in drug development. Its structure, combining a reactive vinyl group with a sterically hindered tertiary alcohol, makes it a valuable synthon for the construction of more complex molecular frameworks. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, in-depth analysis of its structural characterization through modern spectroscopic techniques, and a discussion of its potential applications, particularly within the context of medicinal chemistry.

Molecular Structure and Chemical Identity

4-Methyl-1-hepten-4-ol is a chiral molecule, with the stereocenter located at the C4 position. The presence of both a nucleophilic hydroxyl group and a readily functionalizable alkene moiety in a compact eight-carbon frame underpins its synthetic utility.

Molecular Formula and Structure

The molecular formula of 4-Methyl-1-hepten-4-ol is C₈H₁₆O.[1][2] Its structure is characterized by a heptene backbone with a methyl group and a hydroxyl group both attached to the fourth carbon atom.

Key Structural Features:

-

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, a feature that imparts significant metabolic stability in biological systems.

-

Allylic Alcohol: The hydroxyl group is positioned on a carbon atom adjacent to a carbon-carbon double bond. This proximity influences the molecule's reactivity.

-

Terminal Alkene: The vinyl group provides a site for a wide array of chemical transformations, including polymerization, oxidation, and addition reactions.[3][4]

Visual Representation of the Molecular Structure:

Caption: Retrosynthetic analysis of 4-Methyl-1-hepten-4-ol.

Experimental Protocol: Grignard Synthesis

This protocol outlines a representative procedure for the synthesis of 4-Methyl-1-hepten-4-ol. Crucially, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

Butan-2-one (methyl ethyl ketone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (nitrogen or argon line)

Step-by-Step Procedure:

-

Preparation of the Grignard Reagent (Allylmagnesium Bromide):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine. The iodine acts as an initiator for the reaction.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

-

Add a small portion of the allyl bromide solution to the magnesium. The reaction is initiated when the purple color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Butan-2-one:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of butan-2-one in anhydrous diethyl ether in the dropping funnel.

-

Add the butan-2-one solution dropwise to the stirred Grignard reagent. A vigorous exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine all the organic extracts and wash them with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Methyl-1-hepten-4-ol.

-

Synthesis Workflow Diagram

Caption: Workflow for the Grignard synthesis of 4-Methyl-1-hepten-4-ol.

Spectroscopic Analysis and Structural Elucidation

The structure of 4-Methyl-1-hepten-4-ol can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the different types of protons present. Key expected signals include:

-

A multiplet in the vinyl region (δ 5.0-6.0 ppm) corresponding to the three protons of the -CH=CH₂ group.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

-

A singlet for the methyl group protons at C4.

-

Multiplets for the methylene and methyl protons of the propyl group.

-

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments. Notable expected chemical shifts include:

-

Signals in the alkene region (δ 110-145 ppm) for the C1 and C2 carbons.

-

A signal for the quaternary carbon C4 bearing the hydroxyl and methyl groups (δ 70-80 ppm).

-

Signals in the aliphatic region for the remaining carbons of the propyl and allyl groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-Methyl-1-hepten-4-ol is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (sp²): A sharp absorption band slightly above 3000 cm⁻¹ due to the C-H bonds of the vinyl group.

-

C-H stretch (sp³): Sharp absorption bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the alkyl groups.

-

C=C stretch: A medium intensity absorption band around 1640 cm⁻¹ for the carbon-carbon double bond.

-

C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ for the tertiary C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 128. Common fragmentation pathways would include:

-

Loss of water ([M-18]): A peak at m/z = 110 due to the dehydration of the alcohol.

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom, leading to the loss of a propyl radical ([M-43]) resulting in a peak at m/z = 85, or the loss of an allyl radical ([M-41]) resulting in a peak at m/z = 87.

-

Loss of a methyl radical ([M-15]): A peak at m/z = 113.

Applications in Drug Development and Organic Synthesis

While specific pharmacological studies on 4-Methyl-1-hepten-4-ol are not widely reported, its structural motifs, particularly the tertiary alcohol, are of significant interest to the drug development community.

The Role of Tertiary Alcohols in Medicinal Chemistry

The introduction of a hydroxyl group can favorably modulate the physicochemical properties of a drug candidate by increasing its polarity and aqueous solubility. However, primary and secondary alcohols are often metabolic "soft spots," susceptible to oxidation and glucuronidation, which can lead to rapid clearance from the body.

Tertiary alcohols, such as 4-Methyl-1-hepten-4-ol, offer a strategic advantage. The tertiary nature of the alcohol prevents metabolic oxidation at the carbinol carbon. Furthermore, the steric hindrance provided by the surrounding alkyl groups can shield the hydroxyl group from enzymatic glucuronidation, thereby enhancing the metabolic stability and potentially the in vivo half-life of a drug molecule.

Synthetic Intermediate

The dual functionality of 4-Methyl-1-hepten-4-ol makes it a versatile building block in organic synthesis. The terminal alkene can undergo a variety of transformations, including:

-

Oxidative cleavage: To yield a ketone and formaldehyde.

-

Epoxidation: To form a reactive epoxide ring.

-

Hydroboration-oxidation: To produce a primary alcohol at the terminal carbon.

-

Polymerization: The vinyl group can participate in polymerization reactions. [3][4] The tertiary hydroxyl group can be used as a directing group in certain reactions or can be derivatized to other functional groups.

Safety and Handling

4-Methyl-1-hepten-4-ol is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

4-Methyl-1-hepten-4-ol is a synthetically accessible tertiary allylic alcohol with a rich chemistry. Its preparation via the Grignard reaction is a robust and scalable method. The structural features of this molecule, particularly the metabolically stable tertiary alcohol, make it and similar structures worthy of consideration in the design of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and potential utility, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136921, 4-Methyl-1-hepten-4-ol. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109451, 4-Methyl-1-heptanol. Retrieved January 23, 2026, from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Deng, M., Chu, M., Li, N., Sun, G., Li, F., Guo, D., Kang, G., & Ji, B. (2023). Aerobic C–C Bond Cleavage of Allylic Alcohols via Co-Catalyzed Hydrogen Atom Transfer. Organic Letters, 25(10), 1665–1669. [Link]

- Google Patents. (n.d.). CN109232212B - Method for synthesizing methyl heptenone from isopentenol.

-

Li, Y., & Huang, J. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). International Journal of Molecular Sciences, 24(2), 1493. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084134, 4-methyl-1-Heptene. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084134, 4-methyl-1-Heptene. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved January 23, 2026, from [Link]

-

LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for 4-Methylphenol. Retrieved January 23, 2026, from [Link]

-

Forsander, O. A. (1966). Influence of the metabolism of ethanol on the lactate/pyruvate ratio of rat-liver slices. The Biochemical journal, 98(1), 244–247. [Link]

-

ChemSynthesis. (2025, May 20). 4-methyl-1-hepten-4-ol. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.

-

Crotti, M., Gatti, F. G., Parmeggiani, F., & Pugliese, A. (2023). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 28(20), 7111. [Link]

- National Research Council (US) Committee on the Toxicology of Chemical Mixtures. (1996). Solvent Toxicology. In Toxicology and Environmental Health Information for the Public: Proceedings of a Symposium.

-

Hoffmann, R. W. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Accounts of chemical research, 52(11), 3126–3140. [Link]

-

Clark, J. (2015). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved January 23, 2026, from [Link]

-

Schmalzbauer, M., & Strazzolini, G. (2020). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical communications (Cambridge, England), 56(76), 11255–11258. [Link]

-

Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667–685. [Link]

- Kiricojevic, V. D., Ivanovic, M. D., Micovic, I. V., Djordjevic, J. B., & Roglic, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.

Sources

- 1. 4-Methyl-1-hepten-4-ol | C8H16O | CID 136921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-1-hepten-4-ol via Grignard Reaction

Abstract: This document provides an in-depth technical guide for the synthesis of the tertiary alcohol 4-Methyl-1-hepten-4-ol. The synthesis is achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This guide details the underlying reaction mechanisms, provides a field-proven, step-by-step experimental protocol, and covers critical aspects of product purification, characterization, and safety. The content is tailored for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology. We will explore the causal factors behind key procedural steps, from the anhydrous conditions required for reagent formation to the specifics of the aqueous work-up, ensuring the protocol is a self-validating system for achieving high-purity product.

Introduction to the Grignard Synthesis of Tertiary Alcohols

The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains one of the most powerful and versatile methods for creating carbon-carbon bonds.[1] The reaction utilizes an organomagnesium halide (the Grignard reagent) which acts as a potent nucleophile, attacking electrophilic carbon centers.[2] The synthesis of tertiary alcohols is a classic application of this reaction, involving the addition of a Grignard reagent to a ketone.[3][4]

In this guide, we focus on the synthesis of 4-Methyl-1-hepten-4-ol. This is achieved by reacting allylmagnesium bromide, the Grignard reagent formed from allyl bromide, with 2-pentanone (methyl propyl ketone). This specific synthesis serves as an excellent model for the preparation of tertiary alcohols containing diverse functional groups, such as the terminal alkene present in the target molecule.

Reaction Principles and Mechanism

A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The process occurs in two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the ketone.

Formation of the Grignard Reagent: Allylmagnesium Bromide

The synthesis begins with the preparation of allylmagnesium bromide. This involves the reaction of magnesium metal turnings with allyl bromide in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[5]

-

Mechanism: The reaction proceeds via an oxidative insertion of magnesium into the carbon-bromine bond. The surface of the magnesium metal is crucial; it is often coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[6] Activation is typically required, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] The iodine etches the magnesium surface, exposing fresh, reactive metal.

-

Solvent Causality: The choice of an aprotic, anhydrous ether solvent is critical for two reasons. First, Grignard reagents are extremely strong bases and will be rapidly quenched by protic solvents like water or alcohols, leading to reaction failure.[4][7] Second, the lone pair electrons on the ether oxygen atoms coordinate with the magnesium center, forming a soluble complex that stabilizes the Grignard reagent and enhances its reactivity.[2]

Nucleophilic Addition to 2-Pentanone

Once formed, the allylmagnesium bromide acts as a powerful nucleophile. The carbon atom bonded to magnesium carries a significant partial negative charge (carbanionic character), making it highly reactive towards the electrophilic carbonyl carbon of 2-pentanone.[4]

-

Mechanism: The nucleophilic allyl group attacks the carbonyl carbon, leading to the cleavage of the C=O pi bond. This forms a tetrahedral magnesium alkoxide intermediate.[8] This step is the key carbon-carbon bond-forming event. The reaction is highly exothermic and is typically controlled by cooling the reaction vessel and adding the ketone solution dropwise.

-

Aqueous Work-up: The reaction is completed by an aqueous work-up step. The addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute strong acid like HCl or H₂SO₄, serves two purposes.[9][10] It protonates the magnesium alkoxide to yield the final tertiary alcohol product, 4-Methyl-1-hepten-4-ol, and it dissolves the magnesium salts (e.g., Mg(OH)Br) into the aqueous phase, facilitating their removal during extraction.[11]

Below is a diagram illustrating the overall reaction mechanism.

Caption: Overall reaction mechanism for the Grignard synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-Methyl-1-hepten-4-ol. Strict adherence to anhydrous conditions during the first two stages is essential for success.[7][12]

Reagents and Materials

| Reagent / Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | Must be dry. |

| Iodine | I₂ | 253.81 | 1 small crystal | - | Initiator.[6] |

| Allyl Bromide | C₃H₅Br | 120.98 | 12.1 g (8.4 mL) | 0.100 | Handle in fume hood. |

| 2-Pentanone | C₅H₁₀O | 86.13 | 7.75 g (9.6 mL) | 0.090 | - |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extremely flammable.[12] |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - | For work-up. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent. |

Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis Procedure

Part A: Preparation of Allylmagnesium Bromide

-

Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂ or Drierite), and a 125 mL pressure-equalizing addition funnel. All glassware must be rigorously oven or flame-dried and assembled while hot under a stream of dry nitrogen or argon.[10][12]

-

Initiation: Place the magnesium turnings (2.67 g) and a single small crystal of iodine into the flask. Add 20 mL of anhydrous diethyl ether. In the addition funnel, prepare a solution of allyl bromide (12.1 g) in 50 mL of anhydrous diethyl ether.

-

Formation: Add approximately 5 mL of the allyl bromide solution from the funnel to the magnesium. The disappearance of the brown iodine color and the spontaneous boiling of the ether indicates reaction initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux. This is an exothermic process; have an ice-water bath ready to moderate the reaction if it becomes too vigorous.[12]

-

After the addition is complete, stir the resulting cloudy grey mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted.

Part B: Reaction with 2-Pentanone

-

Cool the flask containing the freshly prepared Grignard reagent to 0°C using an ice-water bath.

-

Prepare a solution of 2-pentanone (7.75 g) in 40 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Add the 2-pentanone solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to keep the internal temperature below 10°C. A white precipitate (the magnesium alkoxide) will form.[9]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Part C: Aqueous Work-up and Purification

-

Prepare a beaker containing ~100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution.

-

While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the beaker. This will quench the reaction and dissolve the magnesium salts.[9]

-

Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer.

-

Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[11]

-

Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to remove excess water.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[11]

-

Remove the diethyl ether solvent using a rotary evaporator.

-

The remaining crude oil can be purified by fractional distillation under reduced pressure to yield pure 4-Methyl-1-hepten-4-ol.

Product Characterization

The identity and purity of the final product must be confirmed using spectroscopic methods.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of an alcohol's hydroxyl group.[13] |

| C-H stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C=C stretch | ~1645 cm⁻¹ | Alkene double bond. | |

| =C-H bend | ~910 cm⁻¹ | Out-of-plane bend for a terminal vinyl group. | |

| ¹H NMR | -OH | δ 1.5-2.5 ppm (singlet, broad) | Exchangeable proton; shift is concentration-dependent. |

| =CH₂ | δ 4.9-5.2 ppm (multiplet, 2H) | Vinylic protons. | |

| -CH= | δ 5.7-6.0 ppm (multiplet, 1H) | Vinylic proton. | |

| -CH₂- (allyl) | δ ~2.2 ppm (doublet, 2H) | Allylic protons adjacent to the double bond. | |

| -CH₃ (methyl on C4) | δ ~1.1 ppm (singlet, 3H) | Methyl group attached to the carbinol carbon. | |

| Propyl Chain | δ 0.9-1.6 ppm (multiplets) | Protons of the n-propyl group. |

Note: Spectral data for 4-Methyl-1-hepten-4-ol can be referenced from databases like PubChem.[14]

Safety and Handling Precautions

The Grignard reaction involves significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).[15]

-

Grignard Reagents: These reagents are pyrophoric and react violently with water and other protic sources.[16] The reaction must be conducted under an inert atmosphere (nitrogen or argon) in completely dry glassware.

-

Flammable Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[12] All heating should be done using a heating mantle or water bath. The procedure must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for general handling, with fire-resistant Nomex gloves available).[15]

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are both exothermic. Always have an ice bath on hand to control the reaction temperature and prevent a runaway reaction.[17]

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate. | 1. Passivated (MgO layer) magnesium surface. 2. Presence of moisture in glassware or solvent.[6][7] | 1. Gently crush the Mg turnings in a dry mortar to expose a fresh surface. Add a crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[6] 2. Ensure all glassware is meticulously flame-dried under vacuum/inert gas and that anhydrous grade solvent is used. |

| Low yield of desired alcohol. | 1. Wurtz coupling of allyl bromide to form 1,5-hexadiene.[5] 2. Enolization of the ketone by the Grignard reagent acting as a base.[3] | 1. Maintain a low temperature during Grignard formation (<0°C if possible) and ensure slow addition of allyl bromide.[5] 2. Add the ketone solution slowly to the Grignard reagent at 0°C to favor nucleophilic addition over deprotonation. |

| Starting ketone recovered after work-up. | 1. Grignard reagent was "killed" by moisture or other protic impurities. 2. Significant enolization occurred. | 1. Repeat the reaction with stricter adherence to anhydrous conditions. 2. Use a less sterically hindered ketone if possible, or perform the addition at a lower temperature. |

Conclusion

The synthesis of 4-Methyl-1-hepten-4-ol via the Grignard reaction is a robust and effective method for producing tertiary alcohols. Success hinges on a foundational understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of water. By following the comprehensive protocol and safety guidelines outlined in this guide, researchers can reliably synthesize and purify this target molecule, leveraging a classic reaction that remains central to modern organic synthesis.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Pelter, M. W. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 505. Retrieved from [Link]

-

NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-1-hepten-4-ol. PubChem Compound Database. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

-

Li, B. (2018). Standard Operating Procedure (SOP) for Organometallic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Allylmagnesium bromide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

- Zuman, P., & Zuman, P. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910.

- Google Patents. (2023). Grignard reagent allyl magnesium bromide preparation process.

-

Chemistry LibreTexts. (2024). 25. The Grignard Reaction. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. 4-Methyl-4-heptanol | 598-01-6 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cerritos.edu [cerritos.edu]

- 12. quora.com [quora.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 4-Methyl-1-hepten-4-ol | C8H16O | CID 136921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. acs.org [acs.org]

- 16. artscimedia.case.edu [artscimedia.case.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of 4-Methyl-1-hepten-4-ol

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-hepten-4-ol is a branched-chain unsaturated alcohol with potential significance in chemical ecology. While direct evidence of its natural occurrence, biosynthesis, and ecological role is currently limited in published literature, its chemical structure suggests plausible involvement in plant-insect interactions as a semiochemical. This technical guide provides a comprehensive, albeit hypothetical, framework for the study of this molecule. Drawing parallels from known biosynthetic pathways of related branched-chain alcohols and the established roles of similar volatile organic compounds (VOCs), this document outlines putative origins, analytical methodologies for detection and characterization, and potential ecological functions. Detailed, field-proven protocols for volatile collection, instrumental analysis, and electrophysiological bioassays are provided to empower researchers to investigate the presence and bioactivity of 4-Methyl-1-hepten-4-ol in their own systems of interest. This guide is intended to serve as a foundational resource to stimulate and direct future research into this and other novel, structurally related natural products.

Introduction: The Enigma of 4-Methyl-1-hepten-4-ol

Volatile organic compounds (VOCs) are pivotal mediators of ecological interactions, serving as a chemical language that governs relationships between plants, insects, and microbes.[1] Within the vast chemical space of VOCs, branched-chain unsaturated alcohols represent a structurally diverse class of molecules with known roles as pheromones, kairomones, and allomones.[2] 4-Methyl-1-hepten-4-ol, a C8 tertiary alcohol, possesses the characteristic structural motifs of a potential semiochemical: a branched carbon skeleton, a hydroxyl functional group, and a terminal double bond.

Despite its intriguing structure, a thorough review of the scientific literature reveals a conspicuous absence of studies detailing the natural occurrence, biosynthesis, or ecological function of 4-Methyl-1-hepten-4-ol. This guide, therefore, embarks on a deductive exploration, building a scientific narrative based on established principles in chemical ecology and biochemistry. We will propose a hypothetical biosynthetic pathway, discuss its likely ecological roles, and provide robust, actionable protocols for its discovery and characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Methyl-1-hepten-4-ol is essential for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [3] |

| Molecular Weight | 128.21 g/mol | [3] |

| IUPAC Name | 4-methylhept-1-en-4-ol | [3] |

| CAS Number | 1186-31-8 | [3] |

| Boiling Point | Not available | |

| Vapor Pressure | Not available | |

| LogP | 2.1 | [3] |

Proposed Biosynthesis: A Hypothetical Pathway

The biosynthesis of branched-chain alcohols in nature often originates from the metabolism of branched-chain amino acids or through the extension of a branched starter unit in fatty acid synthesis.[4][5] We propose a putative biosynthetic pathway for 4-methyl-1-hepten-4-ol originating from the fatty acid synthesis (FAS) pathway, incorporating a methylmalonyl-CoA extender unit.

Causality Behind the Proposed Pathway:

The rationale for this proposed pathway is rooted in the known mechanisms of branched-chain fatty acid synthesis in insects and some microbes.[6] The incorporation of a methyl group at an even-numbered carbon position (C4) is consistent with the addition of a methylmalonyl-CoA extender unit during fatty acid elongation. The subsequent steps of reduction and desaturation are common modifications in the biosynthesis of insect pheromones and plant volatiles.[7]

Potential Ecological Roles and Natural Occurrence

Based on its structure, 4-Methyl-1-hepten-4-ol could play several roles in chemical communication:

-

Insect Pheromone: Many insect pheromones are C8-C18 unsaturated alcohols. The chirality at the C4 position would be critical for specific recognition by insect receptors.

-

Plant Volatile: Plants emit a diverse array of volatiles to attract pollinators, deter herbivores, or as a cry for help to attract predators of herbivores.[8][9] Unsaturated alcohols are common constituents of floral scents and herbivore-induced plant volatiles.[1]

-

Kairomone: A kairomone is a semiochemical emitted by one species that benefits a receiving species. For example, a plant volatile that attracts an herbivore to its food source.

Given the lack of direct sightings in the literature, promising areas to search for the natural occurrence of 4-Methyl-1-hepten-4-ol include:

-

Floral scents of night-pollinated plants: These often rely on strong, specific scents to attract pollinators.

-

Volatile emissions from plants under herbivore attack: The de novo synthesis of defense compounds is a common plant response.

-

Pheromone glands of insects, particularly beetles (Coleoptera) and moths (Lepidoptera): These orders are known for their complex chemical communication systems.

Methodologies for Detection and Characterization

The investigation of novel volatile compounds requires a multi-faceted analytical approach. The following protocols are designed to be self-validating and provide a clear path from sample collection to structural elucidation and biological activity assessment.

Volatile Collection: Dynamic Headspace Adsorption

This method is ideal for capturing airborne volatiles from living organisms without harming them.

Protocol:

-

Chamber Preparation: Place the biological sample (e.g., a flowering plant, an insect colony) in a clean, airtight glass chamber.

-

Air Supply: Provide a purified, humidified airflow into the chamber at a constant rate (e.g., 100 mL/min).

-